Selectivity Profile: FA-FMK Sparing of Initiator Caspases 8/10 Compared to Pan-Caspase VAD-FMK
The FA-FMK warhead (common to both Z-FA-FMK and FITC-FA-FMK) selectively inhibits effector caspases while failing to affect initiator caspases 8 and 10, a property not shared by the pan-caspase inhibitor Z-VAD-FMK [1]. In vitro assays with purified recombinant caspases demonstrated that Z-FA-fmk (the non-fluorescent parent compound) inhibited caspase-2, -3, -6, and -7, whereas initiator caspases 8 and 10 were completely unaffected (no inhibition detected) [1]. The same study showed that Z-VAD-fmk, by contrast, inhibits both effector and initiator caspases non-selectively [1].
| Evidence Dimension | Inhibitory Activity Against Purified Recombinant Initiator Caspases 8 and 10 |
|---|---|
| Target Compound Data | FITC-FA-FMK (via Z-FA-fmk): No inhibition of caspase-8 or caspase-10 [1] |
| Comparator Or Baseline | FITC-VAD-FMK (via Z-VAD-fmk): Inhibits both initiator (8, 10) and effector caspases [1] |
| Quantified Difference | Qualitative difference: FA-FMK exhibits selective sparing of initiator caspases 8/10, whereas VAD-FMK does not discriminate [1] |
| Conditions | In vitro recombinant caspase activity assays with purified enzymes [1] |
Why This Matters
This selectivity enables researchers to use FITC-FA-FMK to differentiate between the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, a discrimination that is impossible with non-selective pan-caspase probes.
- [1] Lopez-Hernandez FJ, Ortiz MA, Bayon Y, Piedrafita FJ. Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway. Mol Cancer Ther. 2003;2(3):255-263. View Source
